molecular formula C12H12BrClN2O B13910533 4-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

4-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B13910533
M. Wt: 315.59 g/mol
InChI Key: MYHGWVHKLYLZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a halogenated indazole derivative featuring a bromine atom at position 4, a chlorine atom at position 6, and a tetrahydro-2H-pyran-2-yl (THP) protecting group at the indazole nitrogen. The THP group enhances solubility and stability during synthetic processes, while the halogen substituents (Br and Cl) modulate electronic properties and binding affinity in biological systems.

For example, describes the synthesis of 3,6-dibromo-1-THP-indazole via bromination and N-protection, achieving 90% yield under mechanochemical conditions. Similarly, highlights a green synthesis protocol for 1H-indazole derivatives using NH4Cl catalysis, yielding 80–88% for halogenated substrates .

Properties

Molecular Formula

C12H12BrClN2O

Molecular Weight

315.59 g/mol

IUPAC Name

4-bromo-6-chloro-1-(oxan-2-yl)indazole

InChI

InChI=1S/C12H12BrClN2O/c13-10-5-8(14)6-11-9(10)7-15-16(11)12-3-1-2-4-17-12/h5-7,12H,1-4H2

InChI Key

MYHGWVHKLYLZNS-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=CC(=C3)Cl)Br

Origin of Product

United States

Preparation Methods

Detailed Stepwise Synthetic Route

Based on available literature and related compound syntheses, a representative preparation involves the following steps:

Step Description Reagents and Conditions Outcome / Notes
1 Starting material preparation Commercially available 6-chloro-1H-indazole or 6-chloroindazole derivatives Provides the core scaffold
2 Bromination at 4-position N-Bromosuccinimide (NBS) or bromine source; solvent such as DMF or dioxane; temperature ~25-40°C; time 12-16 h Selective bromination at 4-position; monitoring by TLC or HPLC
3 Protection of N1 with tetrahydro-2H-pyran-2-yl group Reaction with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis (e.g., p-toluenesulfonic acid); solvent methanol or dichloromethane; temperature 25-40°C; 3-5 h Formation of N-tetrahydropyranyl protected indazole; improves stability and solubility
4 Purification Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, concentration under reduced pressure, recrystallization or chromatography Obtains pure 4-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

This synthetic route is adapted from analogous indazole halogenation and protection procedures reported in medicinal chemistry literature.

Representative Experimental Procedure (Adapted)

  • To a stirred solution of 6-chloro-1H-indazole (1 equiv) in dioxane, N-bromosuccinimide (1.1 equiv) is added slowly at room temperature.
  • The reaction mixture is stirred at 40°C for 14 hours, monitored by TLC.
  • After completion, the mixture is cooled, poured into water, and extracted three times with ethyl acetate.
  • The combined organic extracts are washed with brine, dried over sodium sulfate, filtered, and concentrated.
  • The crude 4-bromo-6-chloro-1H-indazole is dissolved in methanol, and p-toluenesulfonic acid monohydrate (1.5 equiv) is added.
  • 3,4-Dihydro-2H-pyran (1.2 equiv) is added dropwise, and the mixture is stirred at 30°C for 3 hours.
  • After reaction completion, the mixture is neutralized with sodium carbonate solution, extracted, dried, and purified by column chromatography to yield the target compound as a solid.

Reaction Optimization and Yield Data

Influence of Reaction Parameters on Bromination

Parameter Conditions Tested Observed Effect on Yield and Selectivity
Solvent Dioxane, DMF, Acetonitrile Dioxane favored for better solubility and selectivity
Temperature 25°C, 40°C, 60°C 40°C optimal for complete bromination without overbromination
Brominating Agent NBS, Br2 NBS preferred for milder and selective bromination
Reaction Time 12 h, 14 h, 16 h 14 h sufficient for full conversion

Protection Step Optimization

Parameter Conditions Tested Observed Effect
Acid Catalyst p-Toluenesulfonic acid, TsOH·H2O TsOH·H2O effective for catalyzing tetrahydropyranyl protection
Temperature 25°C, 30°C, 40°C 30°C optimal to avoid decomposition
Solvent Methanol, Dichloromethane Methanol preferred for solubility and reaction rate
Reaction Time 2 h, 3 h, 5 h 3 h sufficient for complete conversion

Typical isolated yields for the overall synthesis range from 60% to 70%, depending on scale and purification methods.

Analytical Characterization of the Prepared Compound

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR signals correspond to aromatic protons of indazole, characteristic multiplets for tetrahydropyranyl ring protons, and halogen-substituted positions confirmed by chemical shifts and coupling constants.
    • ^13C NMR confirms carbon environments consistent with substitution pattern.
  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z consistent with molecular weight 315.59 g/mol (C12H13BrClN2O).
    • Isotopic pattern confirms presence of bromine and chlorine.
  • High-Performance Liquid Chromatography (HPLC):

    • Purity >95% after purification.
  • X-ray Crystallography (if available):

    • Confirms regiochemistry and conformation of the tetrahydropyranyl substituent.

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose Yield (%) Notes
Halogenation N-Bromosuccinimide, dioxane, 40°C, 14 h Introduce bromine at 4-position ~70% (step yield) Selective bromination
Protection 3,4-Dihydro-2H-pyran, p-toluenesulfonic acid, methanol, 30°C, 3 h Install tetrahydro-2H-pyran-2-yl group on N1 ~90% (step yield) Stabilizes N1

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological system and the specific target.

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares 4-Bromo-6-chloro-1-THP-1H-indazole with structurally related indazole derivatives, emphasizing substituent positions, molecular properties, and synthetic methodologies:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Synthesis Method Yield Key Applications Reference
4-Bromo-6-chloro-1-THP-1H-indazole (Target) 4-Br, 6-Cl, N-THP C12H11BrClN2O 323.59 (calculated) Inferred from bromination/N-protection Kinase inhibitor precursors
4-Bromo-5-Cl-6-Me-1-THP-1H-indazole 4-Br, 5-Cl, 6-Me, N-THP C13H14BrClN2O 329.62 Not specified Chemical intermediate
4-Bromo-1-THP-5-CF3-1H-indazole 4-Br, 5-CF3, N-THP C12H11BrF3N2O 344.13 (calculated) Halogenation/functionalization Bioactive molecule design
3,6-Dibromo-1-THP-1H-indazole 3-Br, 6-Br, N-THP C11H11Br2N2O 354.02 Bromination/N-protection 90% Axitinib synthesis
6-Bromo-1-THP-1H-indazole 6-Br, N-THP C12H13BrN2O 297.15 N-protection of 6-bromo-1H-indazole Mechanochemical coupling

Key Observations

Substituent Effects on Reactivity and Bioactivity: Halogen Positioning: The 4-Br/6-Cl configuration in the target compound may offer distinct electronic effects compared to 3,6-dibromo derivatives (). Bromine at position 4 is strategically placed to influence π-stacking interactions in kinase binding pockets, while chlorine at position 6 could enhance metabolic stability . Trifluoromethyl (CF3) vs.

Synthetic Efficiency: The NH4Cl-catalyzed method () achieves 80–88% yields for halogenated indazoles, outperforming traditional protocols in terms of time and environmental impact . Mechanochemical synthesis () eliminates solvents and reduces palladium residue (<2 ppm), critical for pharmaceutical applications .

Applications in Drug Discovery: Dibromo-THP-indazoles () serve as intermediates in axitinib production, a VEGF inhibitor used in renal cell carcinoma . Tetrahydroindazole derivatives () demonstrate anti-tumor effects by inhibiting human dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme critical for pyrimidine biosynthesis .

Biological Activity

4-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of bromine, chlorine, and a tetrahydro-pyran moiety, suggests possible interactions with various biological targets. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H12BrClN2O
  • Molecular Weight : 315.59 g/mol
  • CAS Number : 1988729-24-3

Biological Activity Overview

The biological activity of 4-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has been investigated in various contexts, particularly in relation to neurodegenerative diseases and cancer. The compound is noted for its potential as a multitarget-directed ligand.

Research indicates that the compound may exert its effects through several mechanisms:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibition of acetylcholinesterase (AChE), which is crucial in neurodegenerative disease management.
  • Neuroprotective Effects : The compound may protect neuronal cells from apoptosis and oxidative stress.
  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation.

Neuroprotective Activity

A study conducted on related indazole derivatives highlighted their potential in treating Alzheimer's disease by inhibiting AChE and butyrylcholinesterase (BuChE). Compounds similar to 4-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole showed promising IC50 values against these enzymes, suggesting that this compound could also exhibit similar neuroprotective properties .

Antitumor Effects

In vitro studies have shown that indazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with structural similarities inhibited the growth of HeLa and HCT116 cells significantly, indicating that 4-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole might also possess antitumor activity .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AChE InhibitionIC50 values < 0.5 µM
BuChE InhibitionIC50 values < 0.7 µM
Antitumor ActivitySignificant inhibition in HeLa cells
NeuroprotectionReduced apoptosis in neuronal cells

Safety and Toxicology

The compound's safety profile is critical for its potential therapeutic use. Preliminary hazard assessments indicate that it may cause skin and eye irritation (GHS hazard statements H315, H319) . Further toxicological studies are necessary to establish a comprehensive safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.